Product packaging for 1-Cyano-2-ethylbutanol(Cat. No.:)

1-Cyano-2-ethylbutanol

Cat. No.: B8745219
M. Wt: 127.18 g/mol
InChI Key: NOZBWYCZCPHWOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-2-ethylbutanol is an organic compound with the molecular formula C7H13NO and is of significant interest in scientific research and development . Compounds featuring both cyano and alcohol functional groups are highly valued as versatile intermediates in organic synthesis. The presence of these two distinct reactive sites allows for a broad spectrum of chemical transformations. The cyano group can be hydrolyzed to form a carboxylic acid or reduced to generate an amine, while the hydroxyl group can be oxidized or participate in esterification and etherification reactions . This molecular framework is structurally analogous to components found in complex bioactive molecules. For instance, similar 1'-cyano-substituted structures are critical in the design of nucleotide prodrugs, such as the antiviral therapeutic remdesivir, where the cyano group plays a key role in ensuring efficient incorporation into the growing RNA chain and inhibiting viral replication . This highlights the potential of this compound as a valuable building block (BUILDING BLOCK) in medicinal chemistry for the development of novel pharmaceutical candidates. Researchers can leverage this compound to construct more complex molecular architectures for various applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NO B8745219 1-Cyano-2-ethylbutanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-ethyl-2-hydroxypentanenitrile

InChI

InChI=1S/C7H13NO/c1-3-6(4-2)7(9)5-8/h6-7,9H,3-4H2,1-2H3

InChI Key

NOZBWYCZCPHWOL-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(C#N)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Cyano 2 Ethylbutanol

Direct Synthesis Routes via Nucleophilic Additions

The most direct methods for synthesizing 1-Cyano-2-ethylbutanol involve the addition of a cyanide nucleophile to the carbonyl carbon of 2-ethylbutanal (B1361351). This reaction, a classic example of cyanohydrin formation, establishes the characteristic hydroxynitrile functionality in a single step.

Cyanohydrin Formation via Aldehyde Cyanosilylation and Hydrolysis

A prevalent and effective method for cyanohydrin synthesis involves the use of silylated cyanide reagents, most commonly trimethylsilylcyanide (TMSCN). wiley.comlibretexts.org This process, known as cyanosilylation, proceeds by the addition of TMSCN to the aldehyde 2-ethylbutanal. The reaction is typically facilitated by a Lewis acid catalyst. The initial product is a silylated cyanohydrin, where the hydroxyl group is protected by a trimethylsilyl (B98337) (TMS) ether. This TMS-protected intermediate is stable, which is advantageous as it prevents the reverse reaction and potential racemization. wiley.com Subsequent acidic hydrolysis cleaves the Si-O bond to yield the final this compound product. wiley.com

The general scheme for this two-step process is as follows:

Cyanosilylation: 2-Ethylbutanal reacts with TMSCN, often in the presence of a catalyst, to form 2-ethyl-1-((trimethylsilyl)oxy)butanenitrile.

Hydrolysis: The resulting silylated cyanohydrin is treated with an acid source (e.g., HCl in water) to remove the TMS group and afford this compound.

Direct Addition of Cyanide to Branched Carbonyl Precursors

The classical approach to cyanohydrin formation involves the direct addition of hydrogen cyanide (HCN) across the carbonyl double bond of an aldehyde or ketone. libretexts.orglibretexts.org For the synthesis of this compound, the branched carbonyl precursor is 2-ethylbutanal. hmdb.canist.gov Due to the extreme toxicity and volatility of HCN gas, it is almost always generated in situ. libretexts.org

This is typically achieved by mixing the aldehyde with an aqueous solution of a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN), and then carefully adding an acid like sulfuric acid. libretexts.orglibretexts.org The reaction is maintained at a slightly acidic pH (around 4-5) to ensure the presence of both free cyanide ions (CN⁻), which act as the essential nucleophile, and sufficient HCN to protonate the intermediate alkoxide. libretexts.orglibretexts.org The mechanism involves the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon of 2-ethylbutanal, followed by protonation of the resulting alkoxide ion by HCN, which also regenerates the cyanide catalyst. libretexts.org

Catalytic Approaches for Carbon-Carbon Bond Formation

Significant research has focused on developing catalytic systems to improve the efficiency and enantioselectivity of cyanohydrin synthesis. These methods are particularly important for producing chiral molecules.

Lewis Acid Catalysis: Various metal-based Lewis acid catalysts have been developed to promote the addition of cyanide to aldehydes. Titanium(IV) complexes, in particular, have shown significant promise. wiley.com For instance, catalysts prepared from titanium(IV) isopropoxide [Ti(Oi-Pr)₄] and chiral ligands, such as derivatives of tartrate or Schiff bases, have been successfully used in the asymmetric cyanosilylation of aldehydes, including 2-ethylbutanal. wiley.comscribd.com These catalysts coordinate to the carbonyl oxygen, increasing its electrophilicity and facilitating a stereocontrolled attack by the cyanide nucleophile.

Research has demonstrated that camphor-derived Schiff base-titanium complexes can effectively catalyze the cyanosilylation of 2-ethylbutanal, achieving high yields and enantioselectivity. scribd.com

Table 1: Asymmetric Cyanosilylation of 2-Ethylbutanal using a Titanium-Tartrate Catalyst System wiley.com

Ligand System Cyanide Source Additive Yield (%) Enantiomeric Excess (ee %) Configuration

Biocatalysis: Enzymes, particularly oxynitrilases, offer a green and highly selective alternative for cyanohydrin synthesis. While specific studies on the biocatalytic synthesis of this compound are not widely documented, the general application of these enzymes for the synthesis of chiral cyanohydrins is well-established. In a related context, lipases have been used for the kinetic resolution of cyano-containing esters, demonstrating the potential of biocatalysts in synthesizing chiral cyano compounds. nih.gov

Multi-step Synthetic Pathways to this compound

Alternative strategies to direct addition involve the construction of the target molecule through a sequence of reactions, often relying on functional group interconversions or the assembly of the carbon skeleton using organometallic reagents.

Functional Group Interconversions from Aliphatic Precursors

Functional group interconversion (FGI) is a fundamental strategy in organic synthesis where one functional group is converted into another. tgc.ac.inimperial.ac.uk A plausible multi-step synthesis of this compound can be envisioned starting from a readily available aliphatic precursor like 2-ethyl-1-butanol (B44090).

A representative FGI pathway could involve:

Activation of the Hydroxyl Group: The primary alcohol, 2-ethyl-1-butanol, is first converted into a better leaving group. This is typically done by reacting the alcohol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine (B92270) to form a sulfonate ester. vanderbilt.edu

Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to nucleophilic substitution with a cyanide salt (e.g., NaCN or KCN) in a polar aprotic solvent like DMSO. The cyanide ion displaces the sulfonate leaving group via an Sₙ2 mechanism to form 2-ethylbutanenitrile. vanderbilt.edu

Alpha-Hydroxylation: The final step would involve the selective hydroxylation at the alpha-position of the nitrile. This is a more complex transformation but can be achieved through various methods, such as oxidation of the corresponding enolate. This final stage highlights the challenges of this pathway compared to direct cyanohydrin formation.

Preparation via Grignard Reagent Intermediates and Formaldehyde (B43269)

Grignard reagents are powerful tools for carbon-carbon bond formation. leah4sci.com A multi-step pathway to this compound can be designed that utilizes a Grignard reaction with formaldehyde to construct a key precursor. organic-chemistry.org

The sequence would be as follows:

Grignard Reagent Formation: A suitable alkyl halide, such as 1-bromo-2-ethylpropane (isopentyl bromide), is reacted with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) to form the Grignard reagent, (2-ethylpropyl)magnesium bromide. iitk.ac.in

Reaction with Formaldehyde: The prepared Grignard reagent is then reacted with formaldehyde (methanal). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. organic-chemistry.org A subsequent acidic workup protonates the intermediate alkoxide to yield the primary alcohol, 2-ethyl-1-butanol. organic-chemistry.org

Oxidation to Aldehyde: The primary alcohol, 2-ethyl-1-butanol, is then oxidized to the corresponding aldehyde, 2-ethylbutanal. This can be achieved using mild oxidizing agents like a chromium(VI)-pyridine complex (Collins' reagent) to prevent over-oxidation to the carboxylic acid. imperial.ac.uk

Cyanohydrin Formation: Finally, the synthesized 2-ethylbutanal is converted to this compound using one of the direct cyanohydrin formation methods described in section 2.1.

This pathway, while longer, is a robust method for building the required carbon skeleton from smaller components.

Derivatization from Related Branched Alcohols (e.g., 2-ethyl-1-butanol)

The synthesis of this compound from its corresponding branched alcohol, 2-ethyl-1-butanol, is not a direct conversion but a sequential two-step process. This strategy involves the initial oxidation of the primary alcohol to its corresponding aldehyde, followed by the nucleophilic addition of a cyanide-containing reagent to form the target cyanohydrin.

Step 1: Oxidation of 2-ethyl-1-butanol to 2-ethylbutanal

The foundational step in this derivatization is the oxidation of the primary alcohol, 2-ethyl-1-butanol, to form 2-ethylbutanal. Primary alcohols can be oxidized to aldehydes using a variety of oxidizing agents. pressbooks.pub It is crucial to select reagents that are mild enough to prevent over-oxidation to the corresponding carboxylic acid. Common laboratory-scale reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations. For instance, an experiment involving the oxidation of a diol with primary and secondary alcohol groups, 2-ethyl-1,3-hexanediol, using sodium hypochlorite (B82951) (bleach), demonstrates the feasibility of oxidizing such alcohol functionalities. bartleby.com

Step 2: Cyanohydrin Formation from 2-ethylbutanal

Once 2-ethylbutanal is obtained, it undergoes a nucleophilic addition reaction with a cyanide source to yield this compound. vedantu.comsoka.ac.jp This reaction, which forms a new carbon-carbon bond at the carbonyl carbon, is a fundamental method for producing cyanohydrins. researchgate.net The reaction can be catalyzed by a base and typically employs hydrogen cyanide (HCN) or cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN). vedantu.com

A notable method for synthesizing related silylated cyanohydrins involves reacting an aldehyde or ketone with hydrogen cyanide, a tri-substituted halosilane, and a corresponding substituted disilazane. google.com A specific example within this methodology includes the use of 2-ethylbutyraldehyde (an alternative name for 2-ethylbutanal) to produce the corresponding silylated cyanohydrin, propane (B168953) carbonitrile-1-ethyl-1-[(trimethylsilyl)oxy]. google.com This protected form can then be hydrolyzed to yield the final cyanohydrin product.

Table 1: Two-Step Derivatization of 2-ethyl-1-butanol
StepReactionStarting MaterialKey ReagentsIntermediate/Product
1Oxidation2-ethyl-1-butanolPCC, PDC, NaOCl, or other mild oxidizing agents2-ethylbutanal
2Cyanohydrin Formation2-ethylbutanalHCN, KCN, NaCN; TMSCNThis compound

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more sustainable and environmentally benign methods for synthesizing cyanohydrins. These approaches prioritize the use of non-toxic reagents, recyclable catalysts, solvent-free conditions, and atom-efficient processes like one-pot reactions. researchgate.net

One-Pot Catalytic Synthesis

A significant advancement is the development of one-pot syntheses that combine multiple reaction steps into a single procedure, thereby reducing waste and improving efficiency. nih.govd-nb.info For the synthesis of this compound, this could involve a one-pot oxidation of 2-ethyl-1-butanol followed by in-situ cyanation of the resulting 2-ethylbutanal. Such consecutive radical/ionic reactions have been explored for the synthesis of cyanohydrin derivatives from alkyl bromides, demonstrating the potential for multi-step, single-vessel processes. d-nb.infobeilstein-journals.org

Green Catalysis and Safer Reagents

The choice of catalyst and cyanide source is paramount in green cyanohydrin synthesis.

Organocatalysis : The use of metal-free organocatalysts is a prominent green strategy. Catalysts such as N-heterocyclic carbenes, 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), and 4-dimethylaminopyridine (B28879) (DMAP) have been shown to effectively catalyze the cyanation of aldehydes and ketones under mild conditions. nih.govmdpi.comorganic-chemistry.org These catalysts are often highly efficient, requiring only small molar percentages, and can be supported on polymers for easy recovery and reuse. nih.gov

Biocatalysis : Enzymes offer an exceptionally green route to chiral cyanohydrins. Hydroxynitrile lyases (HNLs) catalyze the enantioselective addition of cyanide to carbonyl compounds, yielding optically active products that are valuable in pharmaceuticals and fine chemicals. rsc.org Lipases have also been employed in one-pot processes that couple the in-situ formation of cyanohydrins with their kinetic resolution to produce optically active cyanohydrin acetates. acs.org

Alternative Cyanide Sources : To avoid the high toxicity of hydrogen cyanide gas and alkali metal cyanides, researchers have turned to safer alternatives. Trimethylsilyl cyanide (TMSCN) is a widely used substitute that is easier to handle and often provides high yields of silylated cyanohydrins. researchgate.netresearchgate.net Other alternatives include acetone (B3395972) cyanohydrin and ethyl cyanoformate, which can generate the cyanide nucleophile in situ under catalytic conditions. researchgate.netnih.gov

Table 2: Comparison of Green Catalytic Systems for Cyanohydrin Synthesis
Catalyst SystemCatalyst TypeCyanide SourceKey AdvantagesRelevant Substrates
TBD / PS-TBD nih.govOrganocatalyst (Guanidine)Methyl cyanoformateHigh yields, recyclable catalyst, mild conditions.Aromatic and aliphatic aldehydes/ketones
Hydroxynitrile Lyase (HNL) rsc.orgBiocatalyst (Enzyme)HCN (generated in situ)High enantioselectivity, aqueous conditions, biodegradable.Aromatic and aliphatic aldehydes
Lipase acs.orgBiocatalyst (Enzyme)Acetone cyanohydrinOne-pot dynamic kinetic resolution, high enantioselectivity.Aldehydes
N-Heterocyclic Carbene organic-chemistry.orgOrganocatalystTrimethylsilyl cyanideMild conditions, high yields for various carbonyls.Aldehydes and ketones

These sustainable methodologies provide powerful and responsible alternatives to traditional synthetic routes, offering pathways to this compound and related compounds with reduced environmental impact.

Chemical Reactivity and Mechanistic Investigations of 1 Cyano 2 Ethylbutanol

Reactions of the Hydroxyl Moiety

The primary alcohol group in 1-Cyano-2-ethylbutanol is a key site for various chemical transformations, including esterification, etherification, and oxidation.

Esterification Reactions of the Primary Alcohol

The conversion of alcohols to esters, known as esterification, is a fundamental reaction in organic synthesis. For primary alcohols like this compound, this typically involves reaction with a carboxylic acid in the presence of an acid catalyst. chemguide.co.uk The Fischer esterification is a classic example, where the reaction is an equilibrium between the alcohol and carboxylic acid on one side, and the ester and water on the other. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

The general equation for the esterification of this compound is:

NC-CH(CH₂CH₃)CH₂OH + R-COOH ⇌ NC-CH(CH₂CH₃)CH₂OOC-R + H₂O

The reaction is typically slow and reversible. chemguide.co.uk Vigorous reactions can occur when using more reactive carboxylic acid derivatives like acyl chlorides, which readily react with alcohols at room temperature to produce an ester and hydrogen chloride. chemguide.co.uk Acid anhydrides also react with alcohols to form esters, though usually requiring warming to proceed at a reasonable rate. chemguide.co.uk

Table 1: Examples of Esterification Reactions

Reactant Reagent Catalyst Product
This compound Carboxylic Acid (R-COOH) Acid (e.g., H₂SO₄) 1-Cyano-2-ethylbutyl ester
This compound Acyl Chloride (R-COCl) None 1-Cyano-2-ethylbutyl ester
This compound Acid Anhydride ((RCO)₂O) Heat 1-Cyano-2-ethylbutyl ester

Etherification and Alkylation Processes

The hydroxyl group of this compound can also undergo etherification to form ethers. One common method for synthesizing ethers is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide. In the context of this compound, this would first involve deprotonation of the alcohol to form the corresponding alkoxide, followed by reaction with an alkyl halide (R-X).

NC-CH(CH₂CH₃)CH₂O⁻Na⁺ + R-X → NC-CH(CH₂CH₃)CH₂O-R + NaX

Oxidation Pathways and Product Characterization

Oxidation of the primary alcohol in this compound can yield either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. The presence of the cyano group can influence the reaction.

Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically used to convert primary alcohols to aldehydes. Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will generally oxidize a primary alcohol to a carboxylic acid.

Table 2: Oxidation Products of this compound

Oxidizing Agent Product
Pyridinium Chlorochromate (PCC) 1-Cyano-2-ethylbutanal
Potassium Permanganate (KMnO₄) 1-Cyano-2-ethylbutanoic acid
Chromic Acid (H₂CrO₄) 1-Cyano-2-ethylbutanoic acid

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) of this compound is a versatile functional group that can undergo hydrolysis to form carboxylic acids or amides, and reduction to form primary amines.

Hydrolysis to Carboxylic Acid and Amide Derivatives

The hydrolysis of nitriles is a well-established method for preparing carboxylic acids and amides. lumenlearning.comnumberanalytics.com This process involves the reaction of the carbon-nitrogen triple bond with water and can be catalyzed by either acid or base. libretexts.orglibretexts.org

Under acidic conditions, the nitrile is heated under reflux with a dilute acid, such as hydrochloric acid, to produce a carboxylic acid and ammonium (B1175870) ions. libretexts.orglibretexts.org

NC-CH(CH₂CH₃)CH₂OH + 2H₂O + H⁺ → HOOC-CH(CH₂CH₃)CH₂OH + NH₄⁺

In a base-catalyzed hydrolysis, the nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521). This initially forms the salt of the carboxylic acid and ammonia. libretexts.orglibretexts.org To obtain the free carboxylic acid, the resulting solution must be acidified. libretexts.org

NC-CH(CH₂CH₃)CH₂OH + H₂O + OH⁻ → ⁻OOC-CH(CH₂CH₃)CH₂OH + NH₃

The reaction can sometimes be stopped at the intermediate amide stage under controlled conditions. lumenlearning.com

Table 3: Hydrolysis Products of this compound

Catalyst Initial Product Final Product (after workup)
Acid (e.g., HCl) Carboxylic acid, Ammonium ion 2-Ethyl-3-hydroxybutanoic acid
Base (e.g., NaOH) Carboxylate salt, Ammonia 2-Ethyl-3-hydroxybutanoic acid

Reduction to Primary Amine Compounds

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. libretexts.orgsemanticscholar.org Common methods include catalytic hydrogenation and reduction with metal hydrides. semanticscholar.orgsavemyexams.com

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas in the presence of a metal catalyst, such as Raney nickel or platinum. savemyexams.com

NC-CH(CH₂CH₃)CH₂OH + 2H₂ --(Catalyst)--> H₂NCH₂-CH(CH₂CH₃)CH₂OH

A powerful reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent like dry ether can also effectively reduce nitriles to primary amines. libretexts.orgsavemyexams.comyoutube.comresearchgate.net

Table 4: Reduction of this compound to a Primary Amine

Reducing Agent Solvent Product
H₂ / Raney Ni Ethanol (B145695) 3-(Aminomethyl)-2-ethylbutan-1-ol
LiAlH₄ Dry Ether 3-(Aminomethyl)-2-ethylbutan-1-ol

It is important to control the reaction conditions during nitrile reduction to avoid the formation of secondary and tertiary amines as byproducts. semanticscholar.org

Nucleophilic Addition Reactions to the Cyano Group

The cyano (-C≡N) group in this compound is characterized by a polarized triple bond, rendering the carbon atom electrophilic. libretexts.org This inherent polarity makes it susceptible to nucleophilic attack. libretexts.org Nucleophiles, which are electron-pair donors, target the partially positive carbon atom of the cyano group, leading to the formation of a new carbon-nucleophile bond. docbrown.info This process transforms the sp-hybridized carbon of the nitrile into an sp2-hybridized imine anion intermediate. libretexts.org

Common nucleophilic addition reactions involving nitriles like this compound include:

Hydrolysis: Under acidic or basic conditions, nitriles can be hydrolyzed to form carboxylic acids or amides. numberanalytics.com The mechanism involves the nucleophilic attack of water or a hydroxide ion on the cyano carbon. numberanalytics.com

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) can reduce nitriles to primary amines. This occurs through the nucleophilic addition of a hydride ion to the cyano group. libretexts.org

Grignard Reactions: Organometallic reagents such as Grignard reagents can add to the cyano group, which upon hydrolysis, yield ketones. numberanalytics.com

The reactivity of the cyano group is influenced by both electronic and steric factors within the molecule. numberanalytics.com

Intramolecular Cyclization and Rearrangement Pathways

The presence of both a hydroxyl (-OH) and a cyano (-C≡N) group in this compound allows for the possibility of intramolecular reactions. Intramolecular cyclization can occur where the hydroxyl group acts as an internal nucleophile, attacking the electrophilic carbon of the cyano group. This type of reaction is often promoted under specific conditions, such as the presence of an acid or base catalyst, and can lead to the formation of cyclic structures.

For instance, metal-free halogenated anhydrides have been shown to promote the intramolecular cyclization of N-cyano sulfoximines by activating the N-cyano group. rsc.orgnih.gov While this is a different class of compound, the principle of activating a cyano group for intramolecular attack is relevant. In the case of this compound, acid catalysis could protonate the nitrile nitrogen, increasing the electrophilicity of the carbon and facilitating attack by the hydroxyl group.

Mechanistic Studies of Key Reaction Pathways

Catalysts play a crucial role in many organic reactions by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without being consumed in the process. cas.orgessentialchemicalindustry.org For reactions involving nitriles, both homogeneous and heterogeneous catalysts are employed. cataler.comresearchgate.net

Acid Catalysis: In the context of nucleophilic additions to the cyano group, acid catalysts can protonate the nitrogen atom, making the carbon atom more electrophilic and thus more susceptible to attack by weak nucleophiles. essentialchemicalindustry.org

Base Catalysis: Strong bases can be used to deprotonate nucleophiles, increasing their nucleophilicity and promoting addition to the cyano group. chemie-brunschwig.ch

Metal Catalysis: Transition metals are often used in various coupling and cyclization reactions. chemie-brunschwig.ch For example, nickel-catalyzed intramolecular cyclization of compounds containing a cyano group has been reported. rsc.org Cerium oxide (CeO₂) has been shown to be an effective catalyst for the hydration of nitriles to amides under mild, neutral conditions. researchgate.net The mechanism involves the dissociation of water on the catalyst surface and subsequent addition to the coordinated nitrile. researchgate.net

Reaction conditions such as temperature and pressure are also critical. Many reactions require specific temperature ranges to proceed efficiently. chemie-brunschwig.ch For instance, some coupling reactions are run at elevated temperatures, while others are carried out at low temperatures under an inert atmosphere to control reactivity. chemie-brunschwig.ch

The following table summarizes the role of different catalysts in reactions potentially involving this compound, based on general principles of nitrile reactivity.

Catalyst TypeGeneral Role in Nitrile ReactionsPotential Application for this compound
Acid (e.g., H⁺)Activates the cyano group for nucleophilic attack. essentialchemicalindustry.orgCould catalyze intramolecular cyclization via the hydroxyl group.
Base (e.g., NaOH)Increases the nucleophilicity of attacking species. chemie-brunschwig.chCould promote reactions involving external nucleophiles.
Metal (e.g., Ni, CeO₂)Facilitates cyclization and hydration reactions. rsc.orgresearchgate.netCould be used to synthesize cyclic derivatives or the corresponding amide.

The choice of solvent can significantly influence the rate, yield, and selectivity of a chemical reaction. numberanalytics.comrsc.org Solvents can interact with reactants, intermediates, and transition states through various forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. numberanalytics.com

Polar Solvents: Polar solvents can stabilize charged intermediates and transition states, which can accelerate reactions that proceed through such species. numberanalytics.com For example, the nucleophilic addition to a polar group like a nitrile can be influenced by the solvent's polarity. researchgate.net

Non-Polar Solvents: Non-polar solvents may be preferred for reactions involving non-polar reactants, as they minimize solvation effects that could hinder reactivity. researchgate.net

Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding, which can either stabilize or destabilize certain species, thereby affecting reaction pathways. numberanalytics.com Aprotic solvents lack this ability. The use of polar aprotic solvents like DMSO has been noted in reactions involving the cyano group.

The effect of the solvent is a complex interplay of these factors, and the optimal solvent is often determined empirically for a specific reaction. rsc.orgresearchgate.net The dielectric constant of a solvent is a key property that reflects its polarity and ability to stabilize charges. numberanalytics.com

The table below illustrates how different solvent properties can affect reactions of this compound.

Solvent PropertyEffect on Reactivity and SelectivityExample Solvents
PolarityCan stabilize charged intermediates, potentially increasing reaction rates. numberanalytics.comWater, Ethanol researchgate.net
Hydrogen BondingCan solvate and stabilize or destabilize reactants and transition states. numberanalytics.comMethanol, Water
Aprotic NatureDoes not participate in hydrogen bonding as a donor.Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (B52724) researchgate.net

Derivatives and Applications in Advanced Organic Synthesis

Synthesis of Polyfunctionalized Organic Building Blocks

No specific research was found that details the use of 1-Cyano-2-ethylbutanol for the synthesis of polyfunctionalized organic building blocks. Organic building blocks are fundamental components used for the modular assembly of more complex molecular architectures. sigmaaldrich.com While the nitrile and hydroxyl groups of this compound could theoretically be modified to create such blocks, there are no available studies demonstrating these transformations or their outcomes.

Precursors for Heterocyclic Systems

There is no specific information available on the use of this compound as a precursor for heterocyclic systems. The cyano group is a versatile functional group for constructing heterocyclic rings through cyclization reactions. quimicaorganica.org Various cyano-containing compounds, such as cyanoacetamides and cyanoacetohydrazide, are well-documented starting materials for a wide range of heterocyclic compounds. researchgate.netresearchgate.net However, no literature specifically documents the cyclization reactions or the synthesis of any heterocyclic systems starting from this compound.

Development of this compound Analogues and Derivatives

Detailed research findings on the synthesis and development of analogues and derivatives specifically from this compound are not present in the available literature. Synthetic chemistry often involves the creation of analogues of a lead compound to explore structure-activity relationships. mdpi.com While general synthetic methods exist for creating derivatives from nitriles and alcohols, specific examples, reaction schemes, or characterization data for derivatives of this compound could not be located.

Role in Multi-component Reactions and Convergent Synthesis

No studies were identified that describe a role for this compound in multi-component reactions (MCRs) or convergent synthesis. MCRs are efficient processes where three or more reactants combine in a single step to form a complex product. nih.gov Cyano-containing reagents, particularly those with active methylene (B1212753) groups like ethyl cyanoacetate (B8463686) or malononitrile, are frequently employed in MCRs to generate diverse molecular scaffolds. frontiersin.orgscielo.org.mx There is no evidence in the literature to suggest that this compound has been utilized in any named or novel multi-component reaction.

Feedstock Applications in Specialty Chemical Production

Information regarding the application of this compound as a feedstock in specialty chemical production is not available. While related alcohols like 1-butanol (B46404) are considered important chemical feedstocks, nycu.edu.tw no similar industrial or specialty application has been documented for this compound.

Advanced Spectroscopic Characterization of 1 Cyano 2 Ethylbutanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

One-dimensional NMR provides fundamental information about the chemical environment, connectivity, and number of unique protons and carbons in a molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for each non-equivalent proton. The chemical shifts are influenced by neighboring functional groups, such as the hydroxyl (-OH) and cyano (-CN) groups, which are electron-withdrawing and cause nearby protons to appear at a lower field (higher ppm).

Predicted ¹H NMR Data for 1-Cyano-2-ethylbutanol

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Coupling with
CH(OH)CN 4.5 - 4.8 Doublet (d) CH-CH(OH)CN
CH-CH₂CH₃ 1.8 - 2.0 Multiplet (m) CH(OH)CN, CH₂, CH₃
CH₂ (both ethyls) 1.4 - 1.6 Multiplet (m) CH, CH₃
CH₃ (both ethyls) 0.9 - 1.1 Triplet (t) CH₂

¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The chemical shifts are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. libretexts.org Carbons bonded to electronegative oxygen or adjacent to the cyano group are expected to be deshielded and resonate at a higher chemical shift. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
CN (Nitrile) 118 - 122
CH(OH)CN 65 - 70
CH-CH₂CH₃ 45 - 50
CH₂ (Ethyl) 25 - 30

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would show correlations between the proton on the chiral center (CH-CH₂CH₃) and the protons of its attached ethyl group, as well as the proton on the cyanohydrin carbon (CH(OH)CN).

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps direct one-bond correlations between protons and the carbons they are attached to. columbia.eduhmdb.ca This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. columbia.edunih.gov This is invaluable for connecting molecular fragments. Key HMBC correlations would be expected between the proton on the cyanohydrin carbon (CH(OH)CN) and the nitrile carbon (CN) as well as the adjacent chiral carbon (CH-CH₂CH₃).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

The IR spectrum of this compound is predicted to display several characteristic absorption bands that confirm its key structural features. The presence of a hydroxyl group is typically indicated by a strong, broad absorption, while the nitrile group shows a sharp, medium-intensity absorption in a distinct region of the spectrum where few other groups absorb.

Predicted IR Absorption Bands for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3500 - 3200 Strong, Broad
Alkane (C-H) Stretch 3000 - 2850 Strong
Nitrile (C≡N) Stretch 2260 - 2220 Medium, Sharp

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. youtube.com The resulting mass spectrum shows a molecular ion peak (M⁺·) and various fragment ions. The molecular formula for this compound is C₇H₁₃NO, giving a molecular weight of 127.18 g/mol . The EI-MS spectrum would be expected to show a molecular ion peak at m/z = 127. Common fragmentation pathways would likely involve the loss of small, stable molecules or radicals.

Predicted Key Fragments in EI-MS of this compound

m/z Value Predicted Lost Fragment Fragment Ion Structure
127 - [C₇H₁₃NO]⁺· (Molecular Ion)
98 C₂H₅ (Ethyl group) [M - C₂H₅]⁺
100 HCN (Hydrogen cyanide) [M - HCN]⁺·
109 H₂O (Water) [M - H₂O]⁺·

HRMS is a highly accurate technique used to determine the elemental composition of a molecule by measuring its mass to a high degree of precision (typically within 5 ppm). nih.govyoutube.comnih.gov This allows for the unambiguous determination of a compound's molecular formula. For this compound (C₇H₁₃NO), HRMS would be used to confirm its exact mass.

The calculated monoisotopic mass of the protonated molecule [M+H]⁺ is 128.1070 Da. An experimentally determined mass within a narrow tolerance of this theoretical value would confidently confirm the elemental formula as C₇H₁₄NO⁺.

Computational Chemistry and Theoretical Investigations of 1 Cyano 2 Ethylbutanol

Quantum Chemical Calculations (e.g., Density Functional Theory) for Molecular Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for determining the intrinsic properties of a molecule like 1-Cyano-2-ethylbutanol. These calculations solve approximations of the Schrödinger equation to predict molecular geometries, electronic structures, and energies.

Detailed Research Applications: A typical DFT study on this compound would begin by optimizing the molecule's three-dimensional structure to find its most stable geometric arrangement (lowest energy state). This involves calculating bond lengths, bond angles, and dihedral angles. For a molecule with multiple chiral centers and rotational flexibility, several stereoisomers and conformers would be modeled to identify the global minimum energy structure.

Key energetic properties derived from these calculations would include the heat of formation and total electronic energy. Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is a crucial indicator of chemical stability. A map of the molecular electrostatic potential (MEP) could also be generated to visualize electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. nih.gov

Hypothetical Data Table for DFT Calculations:

ParameterCalculated Value
Total Electronic Energy (Hartree)[Value]
HOMO Energy (eV)[Value]
LUMO Energy (eV)[Value]
HOMO-LUMO Gap (eV)[Value]
Dipole Moment (Debye)[Value]
C-C Bond Lengths (Å)[Value Range]
C-O Bond Length (Å)[Value]
C≡N Bond Length (Å)[Value]
O-H Bond Length (Å)[Value]

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing a detailed view of their conformational flexibility and intermolecular interactions.

Detailed Research Applications: For this compound, an MD simulation would model the molecule's movements by solving Newton's equations of motion for all its atoms. This would reveal how the molecule explores different shapes or conformations due to the rotation around its single bonds. wolfram.com Such simulations, often performed in a simulated solvent like water or an organic solvent, can identify the most populated conformational states and the energy barriers between them. acs.orgnih.gov

The analysis would focus on the torsional angles of the carbon backbone and the orientation of the hydroxyl and cyano groups. These simulations are critical for understanding how the molecule's shape influences its physical properties and its ability to interact with other molecules, such as in a solution or a biological system. acs.org Hydrogen bonding patterns, both intramolecular (between the hydroxyl and cyano groups) and intermolecular (with solvent molecules), would be a key area of investigation. nih.gov

Hypothetical Data Table for Conformational Analysis:

Dihedral AngleMost Populated Angle(s) (°)Energy Barrier (kcal/mol)
H-O-C-C[Value][Value]
O-C-C-C[Value][Value]
C-C-C-CN[Value][Value]

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling is essential for elucidating the step-by-step pathways of chemical reactions, including the identification of high-energy transition states that control the reaction rate.

Detailed Research Applications: A key reaction involving this compound would be its formation, known as a cyanohydrin reaction, from 2-ethylbutanal (B1361351) and a cyanide source. libretexts.orgchemistrysteps.com Computational modeling, again using methods like DFT, could map out the entire reaction coordinate. This involves identifying the structures of the reactants, intermediates, transition states, and products. nih.gov

Calculations would determine the activation energy, which is the energy difference between the reactants and the transition state, providing a theoretical prediction of the reaction kinetics. acs.org The mechanism would likely involve the nucleophilic attack of the cyanide ion on the carbonyl carbon of the aldehyde. libretexts.orgchemistrysteps.com Theoretical models can also explore other potential reactions, such as the hydrolysis of the nitrile group or the dehydration of the alcohol.

Hypothetical Data Table for Reaction Energetics:

Reaction StepSpeciesRelative Energy (kcal/mol)
1Reactants (2-ethylbutanal + CN⁻)0.0
2Transition State 1[Value]
3Intermediate Alkoxide[Value]
4Products (this compound)[Value]

Structure-Reactivity and Structure-Property Relationship Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies use computational descriptors to build mathematical models that correlate a molecule's structure with its biological activity or physical properties.

Detailed Research Applications: For this compound, QSPR models could be developed to predict properties like boiling point, solubility, or the octanol-water partition coefficient (log P). nih.govnih.gov These models rely on calculating a wide range of molecular descriptors, which are numerical representations of the molecule's topology, geometry, and electronic structure.

A QSAR study might investigate the relationship between the structural features of this compound and a specific biological effect, such as its potential toxicity or inhibitory activity against an enzyme. researchgate.net By comparing the descriptors of this compound with those of a series of related aliphatic alcohols and nitriles, a predictive model can be constructed. nih.gov These studies are valuable in fields like materials science and toxicology for screening compounds and predicting their behavior without the need for extensive experimental testing.

Hypothetical Data Table for QSPR Descriptors:

Descriptor TypeDescriptor NameCalculated Value
Topological Wiener Index[Value]
Molecular Connectivity Index[Value]
Geometric Molecular Surface Area (Ų)[Value]
Molecular Volume (ų)[Value]
Electronic Molar Refractivity[Value]
Polarizability[Value]

Analytical Methodologies for Isolation and Quantification of 1 Cyano 2 Ethylbutanol

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analytical determination of 1-Cyano-2-ethylbutanol. The choice of technique depends on the analyte's physicochemical properties, the complexity of the sample matrix, and the analytical objectives, such as purity assessment or trace-level quantification.

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. jmchemsci.com Due to the presence of a polar hydroxyl group, this compound may exhibit poor peak shape (tailing) and potential thermal degradation on certain GC columns. To mitigate these issues, derivatization of the alcohol functional group is a common strategy. libretexts.org Silylation, which involves replacing the active hydrogen of the hydroxyl group with a silyl (B83357) group (e.g., trimethylsilyl), increases the molecule's volatility and thermal stability, leading to improved chromatographic performance. libretexts.org

GC analysis is typically performed on capillary columns. A polar column, such as one with a polyethylene (B3416737) glycol stationary phase (e.g., Nukol™ or Carbowax®), would be suitable for analyzing the underivatized alcohol. researchgate.net For a derivatized, less polar analyte, a medium-polarity column (e.g., 5% phenyl-polydimethylsiloxane) could be employed.

When coupled with a mass spectrometer (MS), GC provides powerful identification capabilities. jmchemsci.comjmchemsci.com The mass spectrometer fragments the eluting compound in a reproducible manner, generating a mass spectrum that serves as a chemical fingerprint, allowing for confident identification and quantification. jmchemsci.com

Table 1: Representative GC-MS Conditions for this compound Analysis

Parameter Condition
Instrument Gas Chromatograph-Mass Spectrometer (GC-MS)
Column Polar capillary column (e.g., Nukol™, 30 m x 0.25 mm ID, 0.25 µm film)
Injector Temperature 250 °C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial 60 °C (hold 2 min), ramp at 10 °C/min to 220 °C (hold 5 min)
Derivatization Optional: Silylation with BSTFA + 1% TMCS
MS Detector Electron Ionization (EI) at 70 eV
Scan Range 40-300 m/z

High-Performance Liquid Chromatography (HPLC) is a preferred method for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. libretexts.org this compound can be analyzed using reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. A typical mobile phase would consist of a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. canada.ca An acid modifier, like 0.1% formic acid, is often added to the mobile phase to improve peak shape and ionization efficiency for mass spectrometry detection. researchgate.net

Standard HPLC detectors like UV-Vis may offer limited sensitivity for this compound, as the nitrile and hydroxyl functional groups are not strong chromophores. Therefore, coupling HPLC with mass spectrometry (LC-MS or LC-MS/MS) is the superior choice for sensitive and selective detection. mdpi.com Electrospray ionization (ESI) is a common ionization technique for this purpose, typically operated in positive ion mode, which would detect the protonated molecule [M+H]⁺ of this compound. Tandem mass spectrometry (MS/MS) further enhances selectivity by monitoring specific fragmentation transitions of the parent ion, which is crucial for quantification in complex matrices. nih.gov

Table 2: Representative HPLC-MS/MS Conditions for this compound Analysis

Parameter Condition
Instrument High-Performance Liquid Chromatograph-Tandem Mass Spectrometer
Column C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS Detection Multiple Reaction Monitoring (MRM)

This compound possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. The separation and quantification of individual enantiomers are often required, as they can have different biological activities. Chiral chromatography is the definitive technique for this purpose.

This separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely used and have proven effective for separating a broad range of chiral compounds, including alcohols. researchgate.netnih.gov The separation can be performed using normal-phase, polar organic, or reversed-phase modes, with the choice of mobile phase being critical for achieving resolution. nih.gov For example, a common mobile phase in normal-phase mode would be a mixture of an alkane (like n-hexane) with an alcohol modifier (like ethanol (B145695) or isopropanol). researchgate.net

Table 3: Representative Chiral HPLC Conditions for this compound

Parameter Condition
Instrument High-Performance Liquid Chromatograph (HPLC) with UV detector
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm

Sample Preparation and Derivatization Strategies for Analytical Purposes

Sample preparation is a critical step to ensure that the analyte is in a form suitable for chromatographic analysis and to remove interfering matrix components. For this compound, sample preparation may involve simple dilution in a suitable solvent or more complex chemical modification through derivatization.

Derivatization is the process of chemically modifying an analyte to alter its physicochemical properties. researchgate.net As mentioned for GC analysis, silylation is a common strategy to block the polar hydroxyl group, thereby increasing volatility and improving peak symmetry. libretexts.org For HPLC analysis, derivatization can be employed to introduce a chromophore or fluorophore into the molecule. This is particularly useful for enhancing the sensitivity of UV or fluorescence detection, as this compound itself lacks a strong UV-absorbing or fluorescent moiety. researchgate.net This process modifies the chemical structure of the target analyte by reacting it with a reagent that improves UV absorbance, fluorescence, or ionization efficiency. researchgate.net

Extraction and Pre-concentration Methods from Complex Chemical Matrices

When analyzing this compound in complex matrices such as environmental water or industrial process streams, it is often present at low concentrations. Therefore, an extraction and pre-concentration step is required to isolate the analyte from interfering substances and increase its concentration to a level detectable by the analytical instrument. researchgate.net

Solid-Phase Extraction (SPE) is a widely used and effective technique for this purpose. mdpi.com The process involves passing a liquid sample through a solid sorbent material packed in a cartridge. The analyte is retained on the sorbent while other matrix components pass through. After a washing step to remove any weakly bound impurities, the analyte is eluted with a small volume of a strong organic solvent. researchgate.net For a moderately polar compound like this compound in an aqueous matrix, a reversed-phase polymer-based sorbent (e.g., Strata™-X) can provide efficient retention and recovery. researchgate.net

Emerging Research Directions and Future Perspectives

Development of Novel Catalytic Systems for 1-Cyano-2-ethylbutanol Synthesis

The primary route for the synthesis of this compound is the hydrocyanation of 2-ethylbutanal (B1361351). This reaction involves the addition of a cyanide source across the carbonyl group of the aldehyde. chemguide.co.uksavemyexams.com While this can be achieved using traditional methods with hydrogen cyanide (HCN) or salts like sodium or potassium cyanide, contemporary research is focused on developing advanced catalytic systems that offer improved safety, efficiency, and selectivity. chemguide.co.uklibretexts.org

Future research in this area is expected to concentrate on several key aspects:

Homogeneous Catalysis: The development of novel transition metal complexes as catalysts for the hydrocyanation of 2-ethylbutanal is a promising avenue. These catalysts can offer high turnover numbers and excellent control over the reaction conditions. Research into ligands that can fine-tune the steric and electronic properties of the metal center will be crucial for optimizing the synthesis of this compound.

Heterogeneous Catalysis: To simplify catalyst separation and recycling, the design of solid-supported catalysts is of great interest. Materials such as zeolites, metal-organic frameworks (MOFs), and functionalized polymers can be used as supports for active catalytic species. These heterogeneous systems can enhance the sustainability of the synthesis by allowing for continuous operation and minimizing catalyst leaching into the product stream.

Biocatalysis: The use of enzymes, particularly oxynitrilases, offers a green and highly selective alternative for the synthesis of cyanohydrins. These enzymes can operate under mild conditions and often exhibit excellent enantioselectivity, which is critical for producing specific isomers of this compound. Future work will likely involve the discovery and engineering of robust oxynitrilases that are well-suited for the hydrocyanation of branched aldehydes like 2-ethylbutanal.

Catalyst TypePotential Advantages for this compound SynthesisResearch Focus
Homogeneous Catalysts High activity and selectivity, tunable electronic and steric properties.Ligand design, mechanistic studies.
Heterogeneous Catalysts Ease of separation and recycling, potential for continuous flow processes.Development of stable and active supported catalysts.
Biocatalysts (Enzymes) High enantioselectivity, mild reaction conditions, environmentally friendly.Enzyme screening and engineering for substrate specificity.

Stereoselective Synthesis of this compound Isomers

This compound possesses a stereocenter at the carbon atom bearing the hydroxyl and cyano groups. As a result, it can exist as two enantiomers, (R)-1-Cyano-2-ethylbutanol and (S)-1-Cyano-2-ethylbutanol. The biological activity and material properties of these isomers can differ significantly, making their stereoselective synthesis a critical area of research.

Key strategies for achieving stereoselectivity include:

Chiral Catalysts: The use of chiral ligands in combination with metal catalysts can induce asymmetry in the hydrocyanation reaction, leading to the preferential formation of one enantiomer. Similarly, chiral organocatalysts can be employed to control the stereochemical outcome.

Chiral Auxiliaries: Attaching a chiral auxiliary to the 2-ethylbutanal substrate can direct the incoming cyanide nucleophile to a specific face of the carbonyl group, resulting in a diastereoselective reaction. The auxiliary can then be removed to yield the desired enantiomer of this compound.

Enzymatic Resolution: In addition to asymmetric synthesis, enzymatic kinetic resolution can be used to separate a racemic mixture of this compound. This involves using an enzyme that selectively reacts with one enantiomer, allowing the other to be isolated in high enantiomeric purity.

Future research will focus on the development of highly efficient and selective methods for producing enantiomerically pure this compound, which will be essential for its potential applications in pharmaceuticals and other life sciences.

Integration with Continuous Flow Chemistry Methodologies

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as improved safety, better heat and mass transfer, and the potential for automation and process control. The integration of this compound synthesis into continuous flow systems is a logical step towards more efficient and scalable production.

Areas of focus in this domain include:

Reactor Design: The development of microreactors and packed-bed reactors specifically designed for the hydrocyanation of 2-ethylbutanal will be important. These reactors can provide precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and selectivities.

Safety Enhancements: The use of hazardous reagents like cyanide can be managed more safely in a continuous flow setup due to the small reaction volumes and the ability to generate and consume the reagent in situ.

The transition from batch to continuous manufacturing for this compound will be a key driver for its industrial viability.

Advanced Material Precursor Development based on this compound

The unique chemical structure of this compound, with its hydroxyl and nitrile functional groups, makes it a versatile precursor for the synthesis of more complex molecules and advanced materials. While specific applications are still under exploration, several potential avenues exist:

Polymer Chemistry: The hydroxyl group can be used for esterification or etherification reactions to incorporate the this compound moiety into polymer backbones or as a pendant group. The nitrile group can also be transformed into other functionalities, such as amines or carboxylic acids, to create monomers for a variety of polymerization reactions.

Fine Chemicals and Pharmaceuticals: The chiral nature of this compound makes it an attractive starting material for the synthesis of enantiomerically pure fine chemicals and active pharmaceutical ingredients (APIs). The cyano and hydroxyl groups can be readily converted into a range of other functional groups, providing access to a diverse array of molecular architectures.

Surfactants and Agrochemicals: The combination of a hydrophobic ethylbutyl group and hydrophilic functional groups suggests that derivatives of this compound could find applications as specialty surfactants or as building blocks for new agrochemicals.

Research in this area will involve exploring the reactivity of this compound and developing synthetic routes to novel materials and functional molecules.

Environmental Impact and Sustainability in Production Processes

In line with the principles of green chemistry, a significant focus of future research will be on minimizing the environmental impact and enhancing the sustainability of this compound production.

Key considerations include:

Atom Economy: Developing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core principle of green chemistry. This involves choosing reactions and catalysts that minimize the formation of byproducts.

Use of Safer Reagents: Research into alternative, less hazardous cyanide sources is crucial for improving the safety and environmental profile of the synthesis. researchgate.net For example, the use of trimethylsilyl (B98337) cyanide (TMSCN) can be a safer alternative to HCN. researchgate.net

Renewable Feedstocks: Exploring the possibility of deriving 2-ethylbutanal from renewable bio-based sources would significantly enhance the sustainability of this compound production.

By addressing these environmental and sustainability challenges, the production of this compound can be aligned with the growing demand for greener chemical manufacturing processes.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Cyano-2-ethylbutanol, and how can reaction conditions be optimized for academic laboratory settings?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or cyanation of 2-ethyl-1-butanol derivatives. Optimization requires systematic variation of catalysts (e.g., Zn(CN)₂), solvents (polar aprotic), and temperature. Reaction progress should be monitored via TLC or GC-MS, with purification via fractional distillation or column chromatography. Kinetic studies (e.g., varying molar ratios) can identify rate-limiting steps .
  • Key Parameters : Yield calculation (%), purity assessment (NMR integration), and comparison with literature benchmarks (e.g., CAS registry data).

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • NMR : Compare 1^1H and 13^13C spectra with analogs (e.g., 2-ethyl-1-butanol in ) to verify alkyl chain and cyano group placement.
  • IR : Confirm C≡N stretch (~2240 cm⁻¹) and hydroxyl absence (ruling out alcohol impurities).
  • Mass Spectrometry : Match molecular ion peak (M⁺) to theoretical mass (e.g., using monoisotopic mass calculators) .
    • Validation : Cross-reference with databases (e.g., ChemSpider) and replicate measurements to address instrumental variability.

Q. What safety protocols are critical when handling this compound in experimental setups?

  • Methodological Answer :

  • Ventilation : Use fume hoods to mitigate inhalation risks (cyanide precursors).
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Spill Management : Neutralize with sodium hypochlorite (1:10 dilution) to degrade cyanide residues.
  • Waste Disposal : Segregate cyanide-containing waste for incineration .
    • Documentation : Maintain SDS-like records (e.g., hazard codes, first-aid measures) tailored to lab-specific workflows.

Advanced Research Questions

Q. What strategies resolve contradictions in reported physicochemical properties of this compound across different studies?

  • Methodological Answer :

  • Meta-Analysis : Tabulate literature data (e.g., boiling points, solubility) and identify outliers using statistical tools (standard deviation, Grubbs’ test).
  • Controlled Replication : Reproduce conflicting experiments under identical conditions (e.g., solvent grade, humidity control) to isolate variables.
  • Peer Consultation : Collaborate with independent labs to validate findings .
    • Framework : Apply FINER criteria (Feasible, Novel, Ethical) to prioritize hypotheses for retesting .

Q. How can computational chemistry models predict the reactivity and stability of this compound under varying experimental conditions?

  • Methodological Answer :

  • DFT Simulations : Use Gaussian or ORCA to model electron density around the cyano group, predicting sites for nucleophilic attack.
  • MD Simulations : Assess thermal stability by simulating decomposition pathways at elevated temperatures (e.g., 298–500 K).
  • Validation : Compare predicted spectra (IR, NMR) with empirical data to refine force fields .
    • Data Integration : Publish raw computational outputs (e.g., .log files) in appendices for reproducibility .

Q. What methodologies assess the biological activity of this compound, particularly its interactions with enzymatic targets?

  • Methodological Answer :

  • Enzyme Assays : Use alcohol dehydrogenase (ADH) inhibition protocols (e.g., spectrophotometric NAD⁺/NADH monitoring) as in .
  • Docking Studies : Employ AutoDock Vina to model ligand-enzyme binding affinities, focusing on steric clashes with the cyano group.
  • Dose-Response Curves : Calculate IC₅₀ values using nonlinear regression (GraphPad Prism) .
    • Ethics : Align with institutional review boards (IRBs) if using cell lines or animal models .

Data Presentation Guidelines

  • Tables : Include raw/processed data (e.g., kinetic constants, spectral peaks) with uncertainty margins (±SD) .
  • Appendices : Archive large datasets (e.g., MD trajectories, NMR spectra) for peer review .
  • Contradiction Reporting : Transparently document conflicting results and propose mechanistic explanations (e.g., solvent polarity effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.